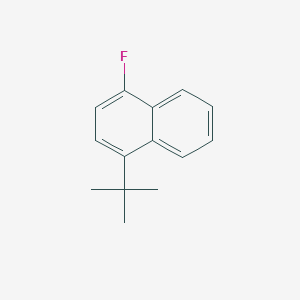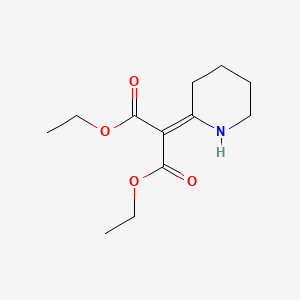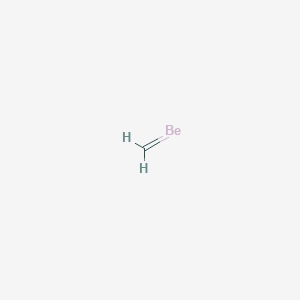![molecular formula C10H16O B14643477 4,4-Dimethylbicyclo[3.2.1]octan-2-one CAS No. 52556-90-8](/img/structure/B14643477.png)
4,4-Dimethylbicyclo[3.2.1]octan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethylbicyclo[321]octan-2-one is a bicyclic ketone compound with a unique structure that includes two methyl groups attached to the fourth carbon of the bicyclo[321]octane framework
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4,4-Dimethylbicyclo[3.2.1]octan-2-one involves the reaction of (4R,5R)-1-acetoxy-4-(1,2-epoxy-1-methyl-ethyl)-5-methylcyclohex-1-ene with boron trifluoride etherate (BF3·Et2O). This reaction provides the desired compound in one chemical operation . Another method involves the double Michael addition of carbon nucleophiles to cyclic dienones, which proceeds with high yields and interesting stereochemical control .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
4,4-Dimethylbicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the ketone carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
4,4-Dimethylbicyclo[3.2.1]octan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins
作用机制
The mechanism of action of 4,4-Dimethylbicyclo[3.2.1]octan-2-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the molecule. These properties make it a valuable intermediate in the synthesis of more complex compounds.
相似化合物的比较
Similar Compounds
2,6-Dimethylbicyclo[3.2.1]octane: Similar structure but lacks the ketone group.
8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione: Contains additional ketone groups at different positions
Uniqueness
4,4-Dimethylbicyclo[3.2.1]octan-2-one is unique due to the presence of the ketone group at the second carbon and the two methyl groups at the fourth carbon. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and materials science.
属性
CAS 编号 |
52556-90-8 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
4,4-dimethylbicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H16O/c1-10(2)6-9(11)7-3-4-8(10)5-7/h7-8H,3-6H2,1-2H3 |
InChI 键 |
CUHBLBRSGYCTMT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)C2CCC1C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


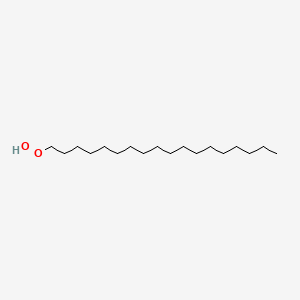

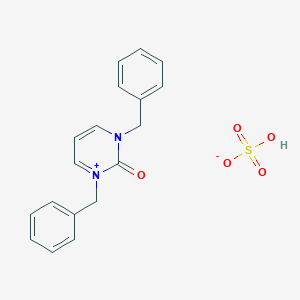


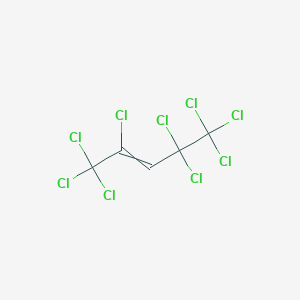

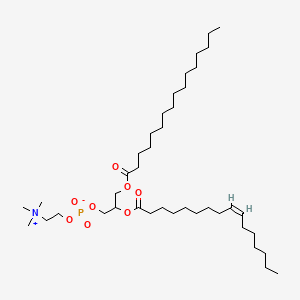
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)

